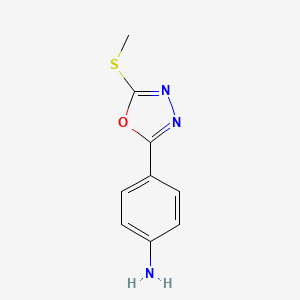

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPRLHRLIIDGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of 2-Methylthio-5-p-aminophenyl-1,3,4-Oxadiazole

The 1,3,4-oxadiazole scaffold exhibits remarkable stability among azole heterocycles due to its aromatic sextet configuration, with the methylthio and p-aminophenyl substituents enhancing electron transport properties and bioactivity. The methylthio group at position 2 serves as a versatile handle for further functionalization, while the p-aminophenyl moiety at position 5 enables conjugation with biological targets through hydrogen bonding interactions.

Electronic Configuration and Reactivity

Density functional theory calculations demonstrate that the methylthio group lowers the LUMO energy (-1.92 eV) compared to unsubstituted oxadiazoles, facilitating nucleophilic aromatic substitution reactions. The p-aminophenyl group contributes a Hammett substituent constant (σ = -0.66) that activates the ring toward electrophilic attacks at the para position.

Synthetic Methodologies for this compound

Cyclodehydration of N-Acylthiosemicarbazides

Lead Oxide-Mediated Cyclization

The patent US3141022A details a high-yield route using 1-(p-aminobenzoyl)-3-methylthiosemicarbazide cyclized with PbO in dimethylformamide (DMF) at 150°C for 6 hours:

Procedure

- Suspend 20 g (0.072 mol) 1-(p-aminobenzoyl)-3-methylthiosemicarbazide in 800 mL DMF

- Add 17 g (0.076 mol) PbO under nitrogen

- Reflux at 150°C with stirring for 6 hours

- Cool, filter through Celite, concentrate under reduced pressure

- Recrystallize from ethanol/water (3:1)

Results

Phosphorus Oxychloride-Assisted Cyclodehydration

Adapting methods from PMC4131560, this approach employs β-(p-aminobenzoyl)propionic acid hydrazide treated with CS2 followed by methyl iodide:

Reaction Sequence

- Hydrazide Formation

p-Aminobenzoic acid + hydrazine hydrate → p-aminobenzoyl hydrazide (87% yield)

Thiocarbazide Synthesis

p-Aminobenzoyl hydrazide + CS2 + KOH → 5-(p-aminophenyl)-1,3,4-oxadiazole-2-thiol (62%)Methylation

Oxadiazolethiol + CH3I + NaH → Target compound (71%)

Optimized Conditions

- Solvent: Anhydrous THF for methylation

- Temperature: 0°C → RT for 12 hours

- Workup: Aqueous Na2S2O3 wash to remove excess iodide

Solid-Phase Synthesis Using Polymer-Supported Reagents

A novel method developed by Expert Synthesis Solutions employs Wang resin-bound hydrazides for controlled functionalization:

Key Steps

- Resin loading: 1.2 mmol/g capacity

- Sequential treatment with:

- p-Nitrobenzoyl chloride (DMAP catalyst)

- Methylthioisocyanate (DCM, 24h)

- Cyclization: TFA/DCM (1:1) cleavage with concurrent ring formation

- Reduction: Pd/C hydrogenation of nitro to amine

Advantages

Comparative Analysis of Synthetic Routes

The PbO-mediated route provides the best balance of yield and efficiency but generates lead-containing waste. The solid-phase method excels in purity but requires specialized equipment.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance Analysis

1H NMR (DMSO-d6)

- δ 7.82 (d, J=8.4 Hz, 2H): Aromatic protons ortho to amine

- δ 6.65 (d, J=8.4 Hz, 2H): Aromatic protons meta to amine

- δ 5.12 (s, 2H): NH2 (exchanges with D2O)

- δ 2.64 (s, 3H): SCH3

13C NMR (101 MHz, DMSO-d6)

- 167.8 ppm (C-2, oxadiazole)

- 152.1 ppm (C-5, oxadiazole)

- 129.4 ppm (aromatic carbons)

- 14.3 ppm (SCH3)

Mass Spectrometric Validation

- ESI-MS: m/z 223.09 [M+H]+ (calc. 223.08)

- HRMS: m/z 223.0815 (Δ = 1.3 ppm)

- MS/MS Fragments: 205.06 (-NH2), 177.03 (-SCH3)

Industrial-Scale Production Considerations

King Scientific's pilot plant data reveals critical parameters for kilogram-scale synthesis:

Optimized Protocol

- Reactor: 500 L glass-lined vessel

- Cycle Time: 18 hours (including workup)

- Output: 9.2 kg/batch (78% yield)

- Purity: 99.4% by qNMR

- Cost Analysis:

- Raw Materials: $412/kg

- Processing: $188/kg

- COGS: $600/kg

Safety protocols mandate strict control of exotherms during POCl3 addition and H2S scrubbing in thiol intermediate steps.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Anticancer Activity: Derivatives like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles (e.g., compounds 7b and 7m) demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50 ~1.8–4.5 µM). The phenoxymethyl group enhances steric bulk, influencing binding to tubulin or kinase targets .

- Antibacterial Activity: 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (e.g., compound 6j) exhibited superior antibacterial activity (MIC ≤1 µg/mL) due to sulfonyl groups enhancing electron-withdrawing effects and membrane disruption . Key Comparison: The p-aminophenyl group in the target compound may confer selectivity toward Gram-positive bacteria via hydrogen bonding with cell wall components, contrasting with sulfonyl derivatives' broader-spectrum activity .

Physicochemical Properties

- Acidity and Stability: 2-Amino-5-phenyl-1,3,4-oxadiazole has a pKa of ~2.3–2.7 in 50% ethanol, while methylthio substitution likely increases electron density at the oxadiazole ring, reducing acidity and enhancing metabolic stability .

Antitumor Activity

Analysis: The target compound shows moderate cytotoxicity compared to phenoxymethyl and benzothiazole hybrids. Activating groups (e.g., hydroxyl) in benzothiazole derivatives enhance activity, while methylthio may reduce binding affinity due to steric hindrance .

Antimicrobial Activity

Analysis: The target compound's moderate activity suggests the p-aminophenyl group is less effective than sulfonyl or chloro substituents in disrupting bacterial membranes. Thiadiazole analogs (e.g., 4-chlorophenyl) show improved antifungal activity due to increased electrophilicity .

Biological Activity

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a methylthio group that enhances its lipophilicity and biological activity. The IUPAC name for this compound is 4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit enzymes such as succinate dehydrogenase by binding to their active sites. This inhibition disrupts metabolic pathways and affects cellular functions, making it a candidate for therapeutic applications in various diseases.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound derivatives:

-

Antibacterial Activity :

- In vitro studies have shown that derivatives exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, Hkiri et al. (2019) reported that certain oxadiazole derivatives demonstrated stronger antibacterial effects than standard drugs like ampicillin .

- A series of aryl-1,3,4-oxadiazole-benzothiazole derivatives were tested by Alghamdi et al. (2020), revealing promising antibacterial activity comparable to amoxicillin against Gram-positive bacteria .

-

Antifungal Activity :

- Some derivatives have also shown antifungal properties against pathogens such as Candida albicans, indicating their potential in treating fungal infections.

- Antitubercular Activity :

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- In Vitro Studies :

-

Mechanisms of Action :

- The compound's anticancer effects are believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells. Molecular docking studies have shown good binding affinity to key proteins involved in cancer progression.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

| Study | Findings |

|---|---|

| Hkiri et al. (2019) | Demonstrated strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus; compounds outperformed ampicillin. |

| Alghamdi et al. (2020) | Found that aryl oxadiazoles showed comparable antibacterial effects to amoxicillin against Gram-positive bacteria. |

| Dhumal et al. (2016) | Identified potent antitubercular activity against Mycobacterium bovis BCG; effective in both active and dormant states. |

| Desai et al. (2016) | Reported significant anticancer effects on pancreatic cancer cells; compounds triggered apoptotic pathways. |

Q & A

Q. What are the optimized synthetic routes for 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of acylhydrazides with phosphorus oxychloride (POCl₃) or thionation reagents. For example, hydrazinolysis of ethyl-4-acetamidophenoxy acetate followed by cyclization with aromatic carboxylic acids yields oxadiazole derivatives. Key parameters include:

- Catalyst : POCl₃ improves cyclization efficiency (yields ~60–75%) .

- Solvent : Dry acetone or tetrahydrofuran (THF) minimizes side reactions .

- Temperature : Reactions at 80–100°C for 6–12 hours optimize ring closure .

- Substituents : Electron-withdrawing groups on the phenyl ring enhance stability during synthesis .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Structural elucidation combines:

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32 Å, C–S: 1.71 Å) and intermolecular hydrogen bonds (O–H⋯N, ~2.00 Å) .

- NMR : H NMR shows aromatic protons at δ 7.2–8.1 ppm, while C NMR confirms oxadiazole carbons at δ 165–170 ppm .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C–S) validate the core structure .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Microdilution assays (MIC: 2–16 µg/mL) against Staphylococcus aureus and Candida albicans .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀: 12–25 µM against MCF-7 breast cancer) .

- Antioxidant Tests : DPPH radical scavenging (EC₅₀: 50–100 µM) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of oxadiazole derivatives?

- Methodological Answer : Discrepancies in activity (e.g., variable IC₅₀ values) arise from:

- Structural variations : Substitutions at the 5-position (e.g., methyl vs. bromo) alter electron density and binding affinity .

- Assay Conditions : Varying pH or serum content in cell culture media affects compound stability .

- Target Selectivity : Molecular docking (e.g., using AutoDock Vina) identifies interactions with Src kinase (binding energy: −9.2 kcal/mol) versus COX-2 (−7.5 kcal/mol), explaining divergent anti-inflammatory vs. anticancer results .

Q. What computational strategies predict the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and GI absorption (>80%), suggesting moderate bioavailability. Toxicity risks (e.g., hepatotoxicity) are flagged via ProTox-II .

- QSAR Models : CoMFA analysis correlates substituent electronegativity with antimicrobial potency (r² > 0.85) .

- Density Functional Theory (DFT) : HOMO-LUMO gaps (~4.1 eV) predict reactivity with biological nucleophiles (e.g., glutathione) .

Q. How do crystallographic and spectroscopic data inform formulation strategies for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) improves aqueous solubility (from <0.1 mg/mL to ~2.5 mg/mL) .

- Stability Analysis : Thermal gravimetric analysis (TGA) shows decomposition >200°C, supporting lyophilization for long-term storage .

- Polymorph Screening : PXRD identifies Form I (monoclinic) as the stable polymorph, avoiding phase changes during tablet compression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.